Alprazolam-d8 is classified under the broader category of benzodiazepines, which are characterized by their benzene and diazepine rings. This compound specifically serves as an analytical standard for various applications in pharmaceutical research and forensic science. The compound is commercially available from several suppliers, including Cayman Chemical and Bertin Bioreagent, providing it as a reference material for laboratories engaged in drug analysis and research .
The synthesis of alprazolam-d8 involves the introduction of deuterium atoms into the alprazolam structure. One common method for synthesizing deuterated compounds involves the use of deuterated solvents or reagents during the reaction process. For instance, deuterated acetic acid can be used to replace hydrogen atoms with deuterium at specific sites on the molecule.
A typical synthetic route may include:
Alprazolam-d8 retains the core structure of alprazolam but features eight hydrogen atoms replaced by deuterium. Its molecular formula can be represented as (where D represents deuterium). The molecular weight increases slightly due to the incorporation of heavier isotopes.
Alprazolam-d8 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The mechanism of action of alprazolam-d8 is analogous to that of traditional benzodiazepines. It primarily exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors in the central nervous system. This interaction increases chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability.
Alprazolam-d8 serves multiple roles in scientific research:
Alprazolam-d8 (CAS No: 2749394-85-0) is a deuterated derivative where eight hydrogen atoms in the alprazolam structure (C₁₇H₁₃ClN₄) are replaced with deuterium (²H), yielding the molecular formula C₁₇D₅H₃ClN₄. Deuterium atoms are strategically positioned at the N-methyl group (three deuteriums) and the ortho, meta, and para positions of the phenyl ring (five deuteriums), as confirmed by its isomeric SMILES notation [8]. This isotopic substitution preserves the core triazolobenzodiazepine structure—comprising fused benzene, diazepine, and triazole rings—that defines alprazolam’s pharmacological activity [6] [7].
The molecular weight increases from 308.77 g/mol (alprazolam) to 316.80 g/mol (alprazolam-d8), a difference detectable via mass spectrometry [1] [8]. X-ray crystallography studies confirm that deuterium incorporation induces negligible steric alterations due to identical van der Waals radii of H and ²H. However, vibrational spectroscopy reveals attenuated C-²H bond stretching frequencies, distinguishing it from non-deuterated alprazolam [8]. Physicochemical properties remain largely unchanged: lipophilicity (cLogP ≈ 2.1–3.58), protein binding (~80%), and GABA-A receptor binding affinity mirror the parent compound [7] [8].
Table 1: Structural and Physicochemical Comparison of Alprazolam and Alprazolam-d8
Property | Alprazolam | Alprazolam-d8 |
---|---|---|
Molecular Formula | C₁₇H₁₃ClN₄ | C₁₇D₅H₃ClN₄ |
Average Molecular Weight | 308.77 g/mol | 316.80 g/mol |
Deuterium Positions | N/A | N-methyl, Phenyl ring |
cLogP | 2.1–3.58 | 2.1–3.58 |
GABA-A Binding Affinity | High | Identical to parent |
Primary Metabolic Targets | CYP3A4, CYP3A5 | Identical to parent |
Deuterium labeling exploits kinetic isotope effects (KIEs), where the strengthened carbon-deuterium bond (vs. C-H) alters reaction rates. This is particularly impactful in cytochrome P450 (CYP)-mediated metabolism:
Metabolic Stability Enhancement: Alprazolam undergoes hydroxylation via CYP3A4/5 at Cα-methyl and C4-phenyl positions to form α-hydroxyalprazolam (66% activity) and 4-hydroxyalprazolam (20% activity) [4] [7]. Deuterium substitution at these sites introduces KIE values of 2–7, slowing hydroxylation rates by up to 80% in vitro [8]. This deceleration extends half-life and reduces first-pass metabolism, improving bioavailability in preclinical models [8].
Tracer Applications: As an internal standard in LC-MS/MS, Alprazolam-d8 co-elutes with alprazolam but exhibits distinct m/z signals (e.g., 309 → 281 vs. 317 → 289 transitions). This enables precise quantification of alprazolam in biological matrices with <5% coefficient of variation, eliminating matrix effects [8]. Its use revealed alprazolam’s volume of distribution (0.8–1.3 L/kg) and preferential accumulation in lipid-rich tissues [7] [9].
Metabolic Pathway Mapping: Co-administration studies with Alprazolam-d8 and alprazolam in hepatocytes identified previously undetected minor metabolites (e.g., glucuronidated derivatives) via isotopic clusters in mass spectra [8]. It also clarified alprazolam’s metabolic interactions, demonstrating 3.5-fold AUC increases when co-administered with CYP3A4 inhibitors like ketoconazole [7].
Table 2: Analytical and Metabolic Advantages of Alprazolam-d8
Application | Mechanism | Research Impact |
---|---|---|
Quantitative Bioanalysis | Distinct mass transitions in MS | Enables sub-ng/mL detection in plasma/urine |
Metabolic Stability Assays | KIE-mediated CYP metabolism retardation | Reveals extended in vivo half-life |
Drug-Drug Interaction Studies | Altered pharmacokinetics with CYP modulators | Quantifies AUC changes from co-administered drugs |
Metabolite Identification | Isotopic tagging in MS/MS spectra | Discovers novel phase I/II metabolites |
Deuterated benzodiazepines evolved in three phases:
Pioneering Era (1955–1980s): The 1955 synthesis of chlordiazepoxide (Librium) by Leo Sternbach initiated benzodiazepine therapeutics [5] [10]. Diazepam (Valium, 1963) and alprazolam (Xanax, 1981) followed, becoming widely prescribed anxiolytics [6] [20]. Early deuterated versions (e.g., diazepam-d5) emerged in the 1970s as analytical tools for gas chromatography, resolving co-elution issues in forensic toxicology [8] [10].
Mechanistic Research (1990s–2000s): Commercial availability of Alprazolam-d8 (CAS: 2749394-85-0) in the 1990s enabled pivotal studies. Researchers used it to establish alprazolam’s linear pharmacokinetics (0.5–3 mg doses) and confirm CYP3A4 as the primary metabolizing enzyme [4] [7]. Its application in receptor binding assays demonstrated that α1-subunit histidine residues (vs. arginine in α4/6) dictate benzodiazepine sensitivity [2] [9].
Modern Applications (2010–Present): Alprazolam-d8 now underpins:
Table 3: Evolution of Deuterated Benzodiazepine Applications
Time Period | Key Developments | Significance |
---|---|---|
1970s–1980s | Synthesis of first deuterated diazepam analogs | Enabled GC-MS quantification in forensic samples |
1990s | Commercialization of Alprazolam-d8 | Mapped alprazolam metabolism via KIE studies |
2000s | Use in human microdosing trials | Validated interspecies scaling of pharmacokinetics |
2010s–Present | Isotope dilution LC-MS/MS in regulatory toxicology | Detected polydrug interactions in overdose cases |
Deuterated benzodiazepines like Alprazolam-d8 exemplify how isotopic labeling transforms pharmacological research. By providing metabolic stability, analytical precision, and mechanistic insights, these compounds illuminate benzodiazepine behavior while adhering to rigorous scientific standards. Their ongoing refinement continues to advance precision medicine in psychopharmacology.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: